(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic synthesis The process may start with the preparation of the purine base, followed by the attachment of the tetradec-1-ynyl side chain
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the alkyne group, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound may be investigated for its interactions with enzymes and nucleic acids. It could be used to study the mechanisms of enzyme inhibition or DNA/RNA binding.
Medicine
In medicinal chemistry, nucleoside analogs like this compound are explored for their potential as antiviral or anticancer agents. They may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, such compounds are of interest for drug development. They may be used as lead compounds for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol likely involves its incorporation into nucleic acids or interaction with specific enzymes. The compound may inhibit enzyme activity or disrupt nucleic acid synthesis, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Gemcitabine: An anticancer nucleoside analog.
Zidovudine: Another antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart is its unique side chain and structural features, which may confer specific biological activities or improved pharmacokinetic properties.
Properties
Molecular Formula |
C24H37N5O4 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C24H37N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27-22(25)19-23(28-18)29(16-26-19)24-21(32)20(31)17(15-30)33-24/h16-17,20-21,24,30-32H,2-12,15H2,1H3,(H2,25,27,28)/t17-,20-,21-,24-/m1/s1 |
InChI Key |
ILVOQNWLFKYNKJ-FGSUIDRYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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